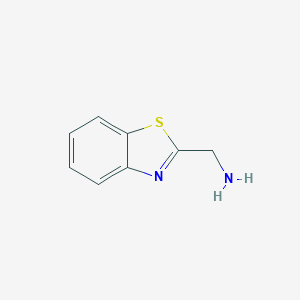

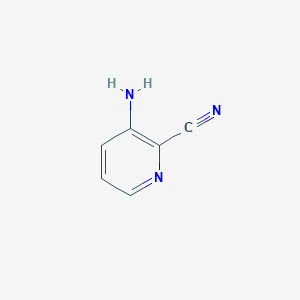

1H-Benzotriazole-6-methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

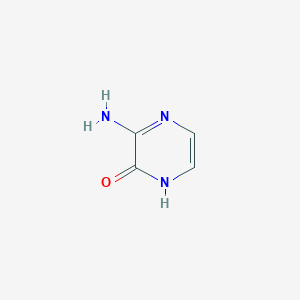

1H-Benzotriazole-6-methanamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which include excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . These properties make this compound a valuable compound in synthetic chemistry and industrial applications.

Mechanism of Action

Target of Action

1H-Benzotriazole-6-methanamine, a derivative of benzotriazoles, has been found to exhibit antimicrobial properties . The primary targets of this compound are various microbial strains, including bacteria such as Escherichia coli and Bacillus subtilis, and fungi such as Aspergillus niger and Candida albicans . These organisms play significant roles in infectious diseases, and controlling their growth can help prevent the spread of these diseases.

Mode of Action

Benzotriazoles, in general, are known for their ability to interfere with the growth and reproduction of microbes, thereby exhibiting antimicrobial activity .

Biochemical Pathways

It is known that benzotriazoles can disrupt essential biological processes in microbes, leading to their death or growth inhibition

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth. This is achieved through its antimicrobial activity, which disrupts essential biological processes in the target organisms . The exact molecular and cellular effects of this compound’s action are subject to ongoing research.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s activity

Biochemical Analysis

Biochemical Properties

1H-Benzotriazole-6-methanamine is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow this compound to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The preparation of 1H-Benzotriazole-6-methanamine typically involves the reaction of benzotriazole with appropriate reagents under controlled conditions. One common method includes the reaction of benzotriazole with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide containing 5% water at 50°C . This reaction yields the desired product with minimal contamination from isomeric forms. Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzotriazole-6-methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are facilitated by the presence of the benzotriazole moiety, which acts as an excellent leaving group. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1H-Benzotriazole-6-methanamine has a wide range of scientific research applications:

Biology: The compound’s ability to stabilize radicals makes it useful in studying radical-mediated biological processes.

Comparison with Similar Compounds

1H-Benzotriazole-6-methanamine can be compared with other benzotriazole derivatives and similar heterocyclic compounds:

4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its effectiveness as a CK2 inhibitor.

4,5,6,7-Tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar applications.

1H-Benzotriazole-1-methanol: Used in organic synthesis for its stability and reactivity.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to other benzotriazole derivatives.

Properties

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Aminophenyl)disulfanyl]aniline](/img/structure/B112600.png)